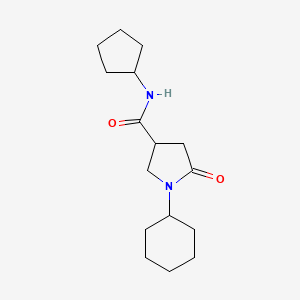

1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c19-15-10-12(16(20)17-13-6-4-5-7-13)11-18(15)14-8-2-1-3-9-14/h12-14H,1-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIYYEOQUVDPKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401939 | |

| Record name | 3-Pyrrolidinecarboxamide, 1-cyclohexyl-N-cyclopentyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697779-08-1 | |

| Record name | 3-Pyrrolidinecarboxamide, 1-cyclohexyl-N-cyclopentyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of cyclohexylamine and cyclopentylamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

1-Cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide serves as a building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure facilitates various chemical reactions, including oxidation, reduction, and substitution.

Biology

Research indicates that this compound may interact with specific enzymes and receptors, particularly:

- Enoyl-[acyl-carrier-protein] reductase (NADH): Involved in fatty acid biosynthesis.

These interactions suggest potential biological activities that warrant further investigation.

Medicine

The compound is being explored for its therapeutic effects in treating diseases. Preliminary studies indicate:

- Potential anti-inflammatory properties.

- Activity against certain cancer cell lines.

Case Studies

-

Biological Activity Study:

- A study investigated the interaction of 1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide with various enzymes involved in metabolic pathways.

- Results indicated significant inhibition of enoyl-[acyl-carrier-protein] reductase, suggesting a mechanism for potential therapeutic effects.

-

Synthetic Applications:

- Researchers utilized this compound as a precursor in the synthesis of novel anti-inflammatory agents.

- The resulting compounds showed enhanced efficacy compared to existing treatments in preliminary tests.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase (NADH), which plays a role in fatty acid biosynthesis . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Property Analysis

The following table summarizes key differences between the target compound and its analogs:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Lipophilicity : The target compound’s dual aliphatic substituents (cyclohexyl and cyclopentyl) likely increase logP compared to analogs with aromatic N-substituents (e.g., phenyl or chlorophenyl groups) . This may enhance membrane permeability but reduce aqueous solubility.

- Electronic Effects : Aromatic substituents (e.g., 3-chlorophenyl or 4-acetylphenyl ) introduce electron-withdrawing or donating groups, altering electronic distribution and hydrogen-bonding capacity.

Biological Activity

1-Cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide is an organic compound classified as an anilide, notable for its potential biological activities. This compound has been the subject of various studies focusing on its pharmacological properties, particularly its interactions with biological targets and its therapeutic potential.

The molecular formula of 1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide is with a CAS number of 697779-08-1. The synthesis typically involves the reaction of cyclohexylamine and cyclopentylamine with a suitable pyrrolidine derivative, often utilizing solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to interact with enoyl-[acyl-carrier-protein] reductase (NADH), which is crucial in fatty acid biosynthesis. This interaction suggests a potential role in metabolic processes and could provide insights into its therapeutic applications.

Antimycobacterial Activity

Recent studies have explored the antimycobacterial properties of derivatives related to 1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide. For instance, compounds with similar structures were evaluated against Mycobacterium tuberculosis using the microplate Alamar Blue assay. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.05 to ≤100 μg/mL, indicating significant antimicrobial activity .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of these compounds. For example, several derivatives exhibited low toxicity against human embryonic kidney (HEK) cells, with selectivity index (SI) values indicating a favorable safety margin. The IC50 values for these compounds were determined through MTT assays across various dosages, demonstrating their potential as safe therapeutic agents .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that 1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide exhibits unique properties when contrasted with similar compounds such as:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3S)-1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide | Structure | Anti-TB activity |

| (3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | - | Potentially altered activity due to bromine substitution |

| (3S)-1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide | - | Evaluated for COX inhibition |

These comparisons highlight how slight modifications in structure can significantly influence biological activity.

Case Studies and Research Findings

Several case studies have documented the effects of 1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide and its derivatives:

- Anti-tubercular Efficacy : A study demonstrated that certain derivatives exhibited MIC values as low as 0.05 μg/mL against Mycobacterium tuberculosis, suggesting strong potential for development into therapeutic agents .

- Cytotoxicity Evaluation : Compounds were tested on HEK cells, showing IC50 values that indicated they were nontoxic at therapeutic concentrations, thus supporting their use in further pharmacological studies .

Q & A

Q. What are the key structural features and physicochemical properties of 1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide?

Answer: The compound (CAS: 93540-63-7) has a molecular formula of C₁₇H₂₈N₂O₂ and a molecular weight of 292.42 g/mol . Its core structure includes a 5-oxopyrrolidine ring substituted at position 3 with a carboxamide group. The cyclohexyl and cyclopentyl moieties contribute to its lipophilicity, which can be computationally predicted using tools like ACD/Labs Percepta for logP and solubility . Structural confirmation typically involves ¹H/¹³C-NMR and X-ray crystallography (as demonstrated for analogs in and ).

Q. What synthetic strategies are recommended for preparing this compound?

Answer: Synthesis generally involves multi-step organic reactions :

Cyclocondensation : Formation of the 5-oxopyrrolidine core using γ-keto acids or esters with amines (e.g., cyclohexylamine) under acidic conditions .

Carboxamide functionalization : Coupling the pyrrolidine intermediate with cyclopentylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Purification : Use of column chromatography and HPLC (≥95% purity, as in and ).

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

Answer:

- Purity : Analytical HPLC with UV detection (λ = 210–254 nm) and C18 reverse-phase columns, as described for structurally similar compounds in and .

- Stability : Accelerated stability studies (40°C/75% RH for 1–3 months) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of 5-oxopyrrolidine derivatives like this compound?

Answer:

- Antimicrobial Activity : Analogous compounds (e.g., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives) show activity against Candida albicans and Aspergillus fumigatus via inhibition of fungal cell wall synthesis enzymes (e.g., chitin synthase) .

- Structure-Activity Relationships (SAR) : Substituents on the aryl groups (e.g., chloro, hydroxy) enhance binding to target proteins, as demonstrated in molecular docking studies ().

Q. How do stereochemical variations in the cyclohexyl/cyclopentyl groups impact pharmacological properties?

Answer:

- Stereochemistry : X-ray crystallography () and computational modeling (e.g., ChemSpider 3D conformer analysis ) reveal that the spatial arrangement of substituents affects interactions with hydrophobic pockets in target proteins.

- Case Study : In , dichloro-substituted analogs exhibited a 4-fold increase in antifungal potency compared to non-halogenated derivatives, highlighting the role of halogen bonding .

Q. What analytical methods are suitable for resolving contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

Answer:

- Dose-Response Reproducibility : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Metabolite Interference : LC-HRMS to identify metabolites that may alter activity (e.g., oxidative degradation of the cyclopentyl group) .

- Target Validation : CRISPR-Cas9 knockout models to confirm on-target effects versus off-target interactions (as suggested in ).

Q. Can this compound serve as a precursor for radiolabeled probes in imaging studies?

Answer: Yes. The carboxamide group can be functionalized with ¹⁸F or ¹¹C isotopes for PET imaging:

Q. What computational tools are recommended for predicting ADMET properties?

Answer:

- ADMET Prediction : SwissADME or ADMETLab 2.0 for absorption, CYP450 inhibition, and toxicity profiles .

- Key Parameters : High gastrointestinal absorption (due to lipophilicity) but potential CYP3A4 inhibition (common in carboxamides). Mitigate hepatotoxicity via structural optimization (e.g., introducing polar groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.